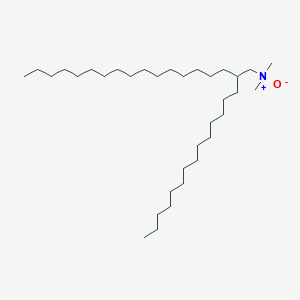
N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide typically involves the reaction of N,N-dimethyltetradecylamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenated compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of N-oxides, while reduction can yield amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used to solubilize proteins and other biomolecules. It is also used in cell culture studies to enhance the uptake of certain compounds by cells .
Medicine: In medicine, this compound is used in the formulation of various pharmaceutical products. It helps in the delivery of active ingredients by enhancing their solubility and stability .
Industry: Industrially, this compound is used in the production of detergents, cosmetics, and other personal care products. Its surfactant properties make it an essential ingredient in these formulations .
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide involves its ability to reduce surface tension and enhance the solubility of other compounds. It interacts with the hydrophobic and hydrophilic regions of molecules, allowing them to dissolve more easily in aqueous solutions. This property is particularly useful in the formulation of detergents and other cleaning products .
Comparaison Avec Des Composés Similaires
Lauryldimethylamine oxide: This compound has a shorter alkyl chain compared to N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide, making it less effective in certain applications.
Myristamine oxide: Similar in structure but with a different alkyl chain length, affecting its surfactant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides optimal surfactant properties for a wide range of applications. Its ability to enhance solubility and reduce surface tension makes it a valuable compound in various industries .
Propriétés
Numéro CAS |
143436-97-9 |
|---|---|
Formule moléculaire |
C34H71NO |
Poids moléculaire |
509.9 g/mol |
Nom IUPAC |
N,N-dimethyl-2-tetradecyloctadecan-1-amine oxide |
InChI |
InChI=1S/C34H71NO/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(33-35(3,4)36)31-29-27-25-23-21-18-16-14-12-10-8-6-2/h34H,5-33H2,1-4H3 |
Clé InChI |
GYVHNXDCCAKHQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


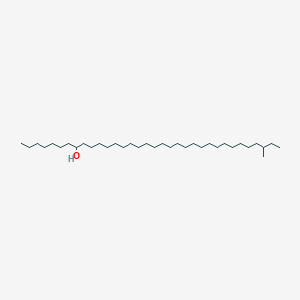
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
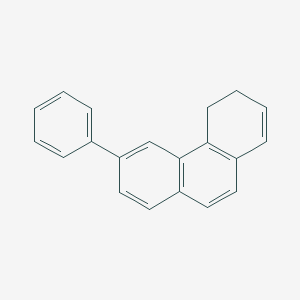

![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
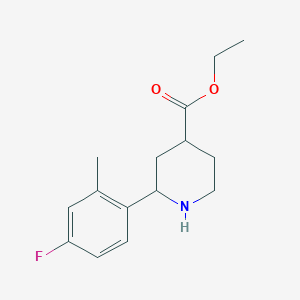
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

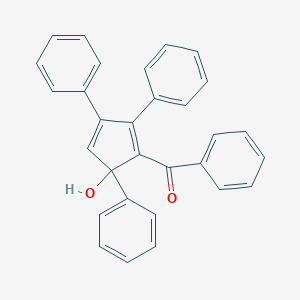

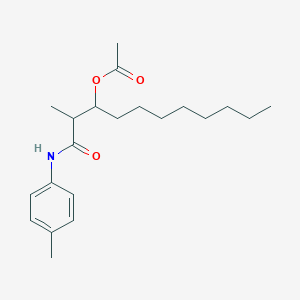
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
